(S)-Tert-butyl 3-(piperazin-1-YL)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Tert-butyl 3-(piperazin-1-YL)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H25N3O2. It is a derivative of piperazine and pyrrolidine, two important heterocyclic compounds. This compound is often used in the synthesis of pharmaceuticals and other biologically active molecules due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl 3-(piperazin-1-YL)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate with various reagents under controlled conditions. One common method involves the use of tert-butyl chloroformate and piperazine in the presence of a base such as triethylamine. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-Tert-butyl 3-(piperazin-1-YL)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
(S)-Tert-butyl 3-(piperazin-1-YL)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of (S)-Tert-butyl 3-(piperazin-1-YL)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (S)-3-(piperazin-1-yl)pyrrolidine-1-carboxylate
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
Uniqueness
(S)-Tert-butyl 3-(piperazin-1-YL)pyrrolidine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and specificity in various applications .
Biological Activity
(S)-Tert-butyl 3-(piperazin-1-YL)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C₁₃H₂₅N₃O₂
- Molecular Weight : 255.357 g/mol
- CAS Number : 1010446-31-7
- Density : 1.1 ± 0.1 g/cm³
- Boiling Point : 354.3 ± 37.0 °C at 760 mmHg
- Flash Point : 168.1 ± 26.5 °C
Property | Value |
---|---|
Molecular Formula | C₁₃H₂₅N₃O₂ |
Molecular Weight | 255.357 g/mol |
Density | 1.1 ± 0.1 g/cm³ |
Boiling Point | 354.3 ± 37.0 °C |
Flash Point | 168.1 ± 26.5 °C |
Biological Activity Overview
The biological activity of this compound is primarily linked to its structural features, which include a piperazine ring known for its diverse pharmacological properties.
Research indicates that compounds containing piperazine moieties can interact with various biological targets, including:
- Receptor Inhibition : Piperazine derivatives have been found to act as inhibitors of certain receptors and enzymes, contributing to their therapeutic effects.
- Antimicrobial Activity : Some studies suggest that related compounds exhibit antibacterial properties by targeting bacterial topoisomerases, crucial for DNA replication and repair processes .
Case Studies and Research Findings
- Antibacterial Activity : A recent study highlighted the effectiveness of piperazine-containing compounds against bacterial strains, demonstrating dual inhibition of DNA gyrase and topoisomerase IV from Escherichia coli. The compound showed promising antibacterial activity, supporting further exploration in drug development .
- Kinase Inhibition : The piperazine moiety in various compounds has been linked to selective inhibition of kinases such as CDK4/6, which are implicated in cancer progression. This selectivity is attributed to the interaction of the piperazine ring with specific regions of the kinase structure, enhancing therapeutic potential against tumors .
- Synthetic Approaches : Various synthetic routes have been developed for creating piperazine derivatives, including this compound. These methods often involve multi-step reactions starting from readily available precursors, highlighting the compound's accessibility for research and development purposes .
Future Directions
Given its structural characteristics and preliminary findings regarding biological activity, this compound warrants further investigation. Potential areas for future research include:
- Expanded Pharmacological Profiling : Comprehensive studies on its interactions with various biological targets could elucidate additional therapeutic applications.
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and efficacy in treating specific diseases.
- Structure-Activity Relationship (SAR) Studies : Investigating modifications to the chemical structure to enhance potency and selectivity.
Properties
IUPAC Name |
tert-butyl (3S)-3-piperazin-1-ylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2/c1-13(2,3)18-12(17)16-7-4-11(10-16)15-8-5-14-6-9-15/h11,14H,4-10H2,1-3H3/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNFKJFDUHUDTA-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)N2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.